4-Phenylisoquinoline
Overview
Description
4-Phenylisoquinoline is a heterocyclic aromatic organic compound that consists of an isoquinoline ring system with a phenyl group attached at the fourth position Isoquinolines are a class of compounds known for their diverse biological activities and are found in many natural products and synthetic pharmaceuticals
Mechanism of Action
Target of Action
4-Phenylisoquinoline is a type of isoquinoline, a large group of natural products . Isoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
For instance, some isoquinolines act by inhibiting bacterial DNA gyrase , a process which is pH and concentration dependent . The bactericidal activity can be partly abolished if protein synthesis is inhibited by chloramphenicol, or if RNA synthesis is inhibited by rifampicin .
Biochemical Pathways
Isoquinolines, including this compound, are known to affect various biochemical pathways. They are formed endogenously as metabolites of neurotransmitters . Despite vast structural diversity, isoquinolines share a common biosynthetic origin beginning with the first committed intermediate (S)-norcoclaurine, which is formed through the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) .
Pharmacokinetics
The pharmacokinetics of related compounds, such as the 4-quinolones, have been studied . These compounds are 80 to 100% bioavailable, absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of the 4-quinolones occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary between 3 and 5 hours .
Result of Action
Isoquinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, a study has shown that a highly efficient method for the synthesis of isoquinolines, including this compound, via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This suggests that the compound’s action could be influenced by environmental factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
It is known that benzylisoquinoline alkaloids, the class of compounds to which 4-Phenylisoquinoline belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific enzymes and proteins that this compound interacts with are yet to be identified.
Cellular Effects
Some studies suggest that similar compounds may have significant effects on various types of cells and cellular processes . For instance, they may influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models
Metabolic Pathways
It is likely that this compound is involved in several metabolic pathways, interacting with various enzymes or cofactors
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoquinoline can be achieved through several methods. One common approach involves the condensation of benzaldehyde with phenylacetonitrile in the presence of polyphosphoric acid, leading to the formation of 1,4-dihydro-1-phenyl-3(2H)-isoquinolinone, which can be further oxidized to this compound . Another method includes the Beckmann rearrangement of β-phenyl α,β-unsaturated ketoxime ester to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, in the cyclization reactions of 2-alkynyl benzyl azides, has been reported to efficiently produce this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
4-Phenylisoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Phenylisoquinoline can be compared with other similar compounds, such as:
Isoquinoline: The parent compound without the phenyl substitution, which has different chemical properties and biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different pharmacological properties.
Uniqueness: The phenyl substitution at the fourth position of the isoquinoline ring in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-phenylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTFMJPVPXNIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346098 | |
Record name | 4-Phenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19571-30-3 | |
Record name | 4-Phenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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